5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
CAS No.: 1550051-26-7
Cat. No.: VC2766015
Molecular Formula: C12H9F3N2O2S
Molecular Weight: 302.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1550051-26-7 |
---|---|
Molecular Formula | C12H9F3N2O2S |
Molecular Weight | 302.27 g/mol |
IUPAC Name | 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-4-2-7(3-5-8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
Standard InChI Key | OSPVIUZFRNSMOG-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES | CC1=C(N=C(S1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Properties
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid is definitively identified through multiple chemical identifiers and physical properties. The table below provides a comprehensive overview of these critical parameters.
Parameter | Value |
---|---|
Chemical Name | 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid |
CAS Number | 1550051-26-7 |
Molecular Formula | C12H9F3N2O2S |
Molecular Weight | 302.27 g/mol |
IUPAC Name | 5-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid |
Physical State | Solid |
Purity Standard | NLT 97% (typical commercial specification) |
The compound's structure contains several functional groups that contribute to its chemical reactivity and potential biological activity. The carboxylic acid moiety at position 4 provides an opportunity for derivatization through esterification or amidation reactions, while the amino linkage connecting the thiazole and phenyl rings offers potential hydrogen bonding capabilities .
Structural Characteristics
The molecular architecture of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid features distinct structural elements that contribute to its chemical properties and potential biological activities.
Core Structure
The compound is built around a thiazole heterocycle, which is a five-membered ring containing sulfur and nitrogen atoms in positions 1 and 3, respectively. This core structure provides stability while also serving as a scaffold for further functionalization. The thiazole ring is known to confer drug-like properties to molecules and appears in numerous pharmaceutically active compounds.
Functional Groups
Several key functional groups define the compound's reactivity profile:
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Carboxylic acid group at position 4: Provides acidic character and opportunity for derivatization
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Methyl substituent at position 5: Contributes to lipophilicity and potentially affects electron distribution
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4-Trifluoromethylphenylamino group at position 2: The trifluoromethyl (CF3) moiety enhances lipophilicity and metabolic stability, while the amino linkage provides potential for hydrogen bonding interactions
Structural Isomers
The compound is part of a family of structural isomers that differ in the position of the trifluoromethyl group on the phenyl ring. These include:
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5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (target compound, 4-position)
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5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (3-position, CAS: 1549447-16-6)
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5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (2-position, CAS: 1553555-69-3)
The positioning of the trifluoromethyl group can significantly influence the compound's electronic properties, molecular recognition potential, and pharmacological activity profile.
Synthesis Methods
The synthesis of 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid typically involves multi-step processes that allow for the systematic construction of the thiazole ring and attachment of the functional groups.
General Synthetic Approaches
The synthesis generally follows these strategic pathways:
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Formation of the thiazole ring structure
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Introduction of the 4-trifluoromethylphenylamino group
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Installation or modification of the carboxylic acid functionality at position 4
Common synthetic methods include condensation reactions and nucleophilic substitutions, often requiring specific reaction conditions to achieve selective functionalization of the different positions around the thiazole core.
Applications and Research Findings
Pharmaceutical Research
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has potential applications in pharmaceutical research as:
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A building block for the synthesis of more complex bioactive molecules
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A lead compound for structure-activity relationship studies
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A potential pharmacophore for developing targeted therapeutic agents
The compound's unique structural features, including the thiazole core and trifluoromethyl group, make it particularly valuable for medicinal chemistry research focused on antimicrobial, anticancer, or other therapeutic applications.
Chemical Intermediates
This compound can serve as a versatile intermediate in the synthesis of more complex molecules through:
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Derivatization of the carboxylic acid group (esterification, amidation)
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Modifications of the thiazole ring
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Functional group interconversions at various positions
These transformations allow for the generation of diverse chemical libraries for biological screening and structure-optimization studies .
Current Research Status
Current research utilizing 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid appears to be primarily focused on:
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Exploration of structure-activity relationships in thiazole-based drug candidates
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Development of novel synthetic methodologies for thiazole derivatives
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Investigation of potential applications in specific therapeutic areas
Related Derivatives
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid serves as the foundation for various derivatives that may offer modified physicochemical properties or biological activities.
Ester Derivatives
The ethyl ester of the target compound (5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester) is a significant derivative:
Parameter | Value |
---|---|
Chemical Name | 5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester |
CAS Number | 2197061-93-9 |
Molecular Formula | C14H13F3N2O2S |
Molecular Weight | 330.33 g/mol |
Esterification typically increases lipophilicity, which can enhance membrane permeability and potentially improve oral bioavailability for drug delivery applications. The ester derivative may also serve as a prodrug that converts to the parent carboxylic acid in vivo through enzymatic hydrolysis .
Positional Isomers
As previously mentioned, positional isomers with the trifluoromethyl group at different positions on the phenyl ring represent important related derivatives:
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
5-Methyl-2-(4-trifluoromethylphenylamino)-thiazole-4-carboxylic acid | 1550051-26-7 | C12H9F3N2O2S | 302.27 g/mol |
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid | 1549447-16-6 | C12H9F3N2O2S | 302.27 g/mol |
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid | 1553555-69-3 | C12H9F3N2O2S | 302.27 g/mol |
These positional isomers allow for the exploration of how spatial arrangement affects biological activity and physicochemical properties, providing valuable structure-activity relationship data for drug design efforts .
Other Structural Modifications
Additional structural modifications that generate related derivatives include:
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Replacement of the methyl group at position 5 with other alkyl or functional groups
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Modifications of the carboxylic acid function (amides, hydrazides, etc.)
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Introduction of additional substituents on the phenyl ring
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Replacement of the phenyl ring with other aromatic or heterocyclic systems
These modifications expand the chemical space around the core structure, potentially yielding compounds with improved or novel biological activities.
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